molecular formula C11H19N3 B3301188 4-[3-(1H-imidazol-1-yl)propyl]piperidine CAS No. 90747-59-4

4-[3-(1H-imidazol-1-yl)propyl]piperidine

Cat. No. B3301188
CAS RN: 90747-59-4
M. Wt: 193.29 g/mol
InChI Key: YVGKIZVFJBMQCH-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

A mixture of 4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde (2.12 g, 0.0095M) in dioxane (80 ml) and 2NHCl (11 ml) was refluxed for 51/2 hrs. After the reaction, the solvent was removed, water was added and the solution was basified with 2N NaOH to pH 10 and extracted with CH2Cl2 (3×50 ml). The extracts were concentrated to give an oil (1.55 g, 80%). The dihydrochloride salt of the 4[3-(1H-imidazol-1-yl)propyl]-piperidine which was crystallized from acetone has m.p. 184°-186° C.
Name
4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][N:12](C=O)[CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=[CH:2]1>O1CCOCC1>[N:1]1([CH2:6][CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde
Quantity
2.12 g
Type
reactant
Smiles
N1(C=NC=C1)CCCC1CCN(CC1)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 51/2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.